

Introduction: The Reproducibility Crisis in Bioactive Lipids

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Compound of Interest

Compound Name: 10(S)-PAHSA

Cat. No.: B1163395

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Subject: **10(S)-PAHSA** (Palmitic Acid Hydroxy Stearic Acid) Criticality: High. Context: 10-PAHSA is a FAHFA (Fatty Acid ester of Hydroxy Fatty Acid) with potent anti-diabetic and anti-inflammatory properties. However, its biological activity is strictly dependent on the regiochemistry (10- vs 9- isomer) and stereochemistry (10(S) vs 10(R)).

The Problem: Commercial and in-house synthesis often yields batches with varying biological efficacy. This is rarely due to "bad luck" but rather specific, invisible chemical impurities or stereochemical erosion.

This guide deconstructs the synthesis and handling pipeline to eliminate these variables.

Module 1: Pre-Synthesis QC – The Stereochemical Foundation

Goal: Ensure the 10-hydroxystearic acid (10-HSA) scaffold is enantiomerically pure before wasting palmitic acid on it.

The Invisible Variable: Many protocols assume purchased 10-HSA is pure. However, 10-HSA derived from biological sources (e.g., fermentation) or asymmetric catalysis can contain 5–15%

of the (R)-enantiomer or regioisomers (9-HSA). The (R)-isomer is biologically inert or antagonistic.

Protocol: Absolute Configuration Validation via Mosher's Ester Do not rely solely on optical rotation (

), which is unreliable for long-chain lipids. Use Mosher's Ester Analysis via

-NMR.[1]

- Derivatization: React 5 mg of your 10-HSA starting material with

- and

-MTPA-Cl (Mosher's acid chloride) in separate vials using pyridine/DCM.
- NMR Analysis: Analyze the methoxy region (3.3–3.6 ppm) and the proton attached to the chiral center (4.8–5.2 ppm).
- Calculation: Calculate

. The pattern of positive/negative shifts confirms the absolute configuration (S vs R).
- Acceptance Criteria:

enantiomeric excess (

). If

, perform chiral resolution or discard the batch.

Module 2: The Coupling Reaction – Controlling Efficiency & Side Reactions

Goal: Form the ester bond without creating "dead" byproducts.

The Chemistry: The esterification of Palmitic Acid (PA) to 10-HSA is typically mediated by carbodiimides (DCC or EDC) with DMAP.

Critical Decision: Choice of Coupling Reagent

Feature	DCC (N,N'-Dicyclohexylcarbodiimide)	EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)	Recommendation
Byproduct	DCU (Insoluble white solid)	EDU (Water-soluble urea)	Use EDC for small scale (<100mg)
Removal	Filtration (often incomplete)	Aqueous wash (Acid/Base extraction)	Use DCC for large scale (>1g)
Risk	DCU contaminates final lipid product	Hygroscopic reagent	DCC requires rigorous filtration

Troubleshooting The "N-Acyl Urea" Dead End: A common cause of low yield is the rearrangement of the active intermediate (

-acylisourea) into a stable, unreactive

-acylurea.

- Cause: High temperatures or insufficient nucleophile (10-HSA) presence.
- Fix:
 - Pre-activate Palmitic Acid with EDC/DCC at 0°C for 15 mins.
 - Add DMAP and 10-HSA slowly.
 - Keep reaction at 0°C to RT; never heat above 30°C.

Module 3: Purification – The "Invisible" Impurities

Goal: Remove Free Fatty Acids (FFAs) that skew biological assays.

The Trap: Standard silica flash chromatography often fails to separate 10-PAHSA from unreacted Palmitic Acid (PA) because both are non-polar lipids. Contaminating PA is the #1 cause of false positives in metabolic assays.

Advanced Purification Protocol:

- Liquid-Liquid Extraction:
 - Wash organic layer with 0.5 M HCl (removes DMAP/EDC).
 - Wash with sat. NaHCO
(removes some unreacted Palmitic Acid).
- Flash Chromatography Gradient:
 - Stationary Phase: Silica Gel (High surface area).
 - Mobile Phase: Hexane:Ethyl Acetate.
 - Gradient: 0%
20% EtOAc.
 - Note: 10-PAHSA elutes after simple triglycerides but before free 10-HSA.
- Final Polish (Optional but Recommended):
 - Use a C18 SPE cartridge if LC-MS shows >1% free Palmitic Acid.

Module 4: Analytical Validation (QC Specifications)

Do not release a batch without meeting these criteria.

Test	Method	Specification	Why?
Identity	-NMR (500 MHz)	Diagnostic multiplet at 4.8-4.9 ppm (H-10)	Confirms ester bond formation.
Purity	LC-MS/MS (Negative Mode)	>98% Area Under Curve (AUC)	Detects trace regioisomers.
FFA Content	LC-MS	<0.5% Palmitic Acid	FFAs induce inflammation/insulin resistance.
Stereochem	Chiral LC or Mosher's	>95% ee	Only 10(S) is bioactive.

Module 5: Storage & Handling – Preventing Degradation

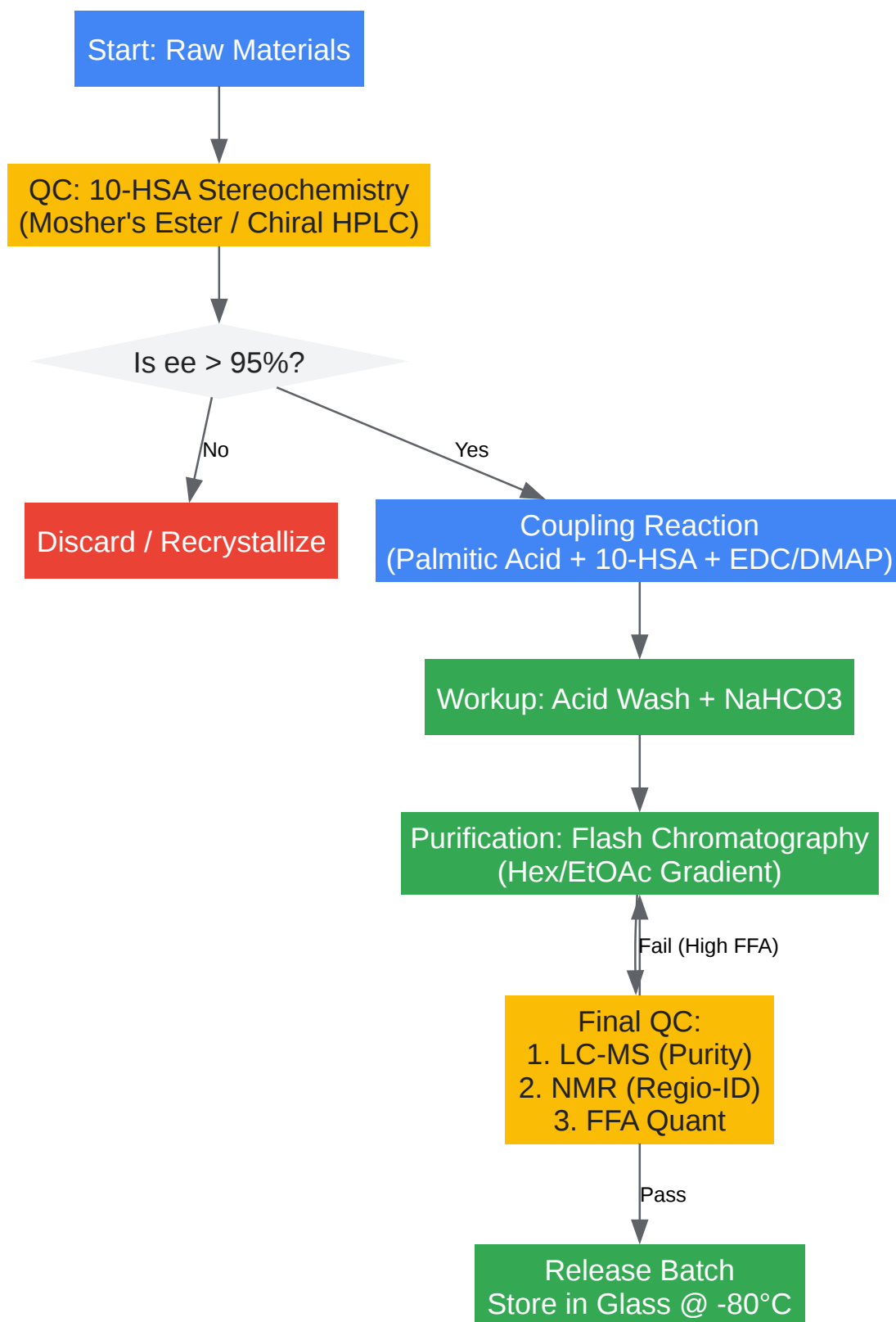
Q: Why did my activity drop after 2 months? A: Hydrolysis or Plastic Adsorption.

- Vessel: Store neat oil or concentrated stock in GLASS vials with Teflon-lined caps.
 - Reason: Lipids leach plasticizers (phthalates) from plastic tubes, and PAHSAs stick to polypropylene.
- Solvent: Store as a 10-50 mM stock in Methyl Acetate or Dichloromethane at -80°C.
 - Avoid: Storing in DMSO/Ethanol for >1 month (transesterification risk).
- Assay Prep:
 - Evaporate solvent under stream.
 - Immediately reconstitute in DMSO/Ethanol.

- Complex with BSA: For cell culture, premix 10-PAHSA with fatty-acid-free BSA (molar ratio 2:1 to 4:1) to ensure solubility.

Visualizing the Workflow

Diagram 1: Synthesis & QC Decision Matrix



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Caption: Critical Control Points (Yellow) ensure that only enantiomerically pure 10-HSA enters the coupling phase and only FFA-free product is released.

Troubleshooting FAQs

Q1: My LC-MS shows the correct mass (537.5 m/z), but the biological assay is dead. Why? A: You likely have the 9-PAHSA regioisomer or the 10(R) stereoisomer. Mass spectrometry cannot easily distinguish 9-PAHSA from 10-PAHSA without specific fragmentation analysis, and it cannot distinguish R from S at all.

- Action: Re-run NMR. The chemical shift of the proton at the ester linkage is diagnostic. If the multiplet is shifted, you have regio-isomer contamination. Check your 10-HSA source.

Q2: I see a white precipitate forming during the reaction with DCC. Is this my product? A: No, that is Dicyclohexylurea (DCU). It is a byproduct.^[2]

- Action: Filter the reaction mixture through a Celite pad before extraction. If you carry DCU into the column chromatography, it may streak and contaminate your fractions.

Q3: How do I sollicit 10-PAHSA into cell culture media? It keeps oiling out. A: 10-PAHSA is highly hydrophobic.

- Protocol: Dissolve 10-PAHSA in ethanol (make a 1000x stock). Add this dropwise to warm (C) media containing 1% Fatty-Acid-Free BSA while vortexing. The BSA acts as a carrier, mimicking physiological transport (albumin binding).

Q4: Can I use "Technical Grade" Palmitic Acid? A: Absolutely not. Technical grade fatty acids often contain homologs (C14:0, C18:0). These will form 10-Myristic-HSA or 10-Stearic-HSA, creating a "cocktail" of FAHFAs that will make batch-to-batch reproducibility impossible. Use >99% pure Palmitic Acid.

References

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